molecular formula C15H14N4O2 B589205 2-Hydroxy Nevirapine-d3 CAS No. 1329834-05-0

2-Hydroxy Nevirapine-d3

Cat. No.: B589205
CAS No.: 1329834-05-0
M. Wt: 285.321
InChI Key: LFZSOJABLBVGRJ-FIBGUPNXSA-N
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Description

Contextualization as a Stable Isotope-Labeled Metabolite of Nevirapine (B1678648)

Nevirapine undergoes extensive biotransformation in the body, primarily through oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.com This process generates several hydroxylated metabolites, including 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine (B1142739), and 12-hydroxynevirapine (B42632). asm.orgoup.com 2-Hydroxy Nevirapine is specifically formed through the action of the CYP3A4 isoform. asm.org

2-Hydroxy Nevirapine-d3 is the isotopically labeled analog of this metabolite, where three hydrogen atoms on the methyl group are replaced with deuterium (B1214612) atoms. usbio.netlgcstandards.com This specific labeling creates a compound with a higher molecular weight than its unlabeled counterpart, which is readily distinguishable in mass spectrometry analysis. usbio.netpharmaffiliates.comlgcstandards.com It is synthesized for use as a reference material and internal standard in research settings. usbio.netmedchemexpress.com

Chemical Properties of this compound
PropertyValue
Chemical Name5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one usbio.netpharmaffiliates.com
Molecular FormulaC₁₅H₁₁D₃N₄O₂ usbio.netlgcstandards.com
Molecular Weight285.32 g/mol usbio.netlgcstandards.com
CAS Number1329834-05-0 pharmaffiliates.comlgcstandards.com
Unlabeled CAS Number254889-31-1 (for 2-Hydroxy Nevirapine) lgcstandards.com
AppearancePale Yellow Solid usbio.netpharmaffiliates.com
Isotope TypeDeuterium lgcstandards.com

Significance in Drug Metabolism and Pharmaceutical Sciences Research

The primary significance of this compound in pharmaceutical research lies in its application as an internal standard for bioanalytical assays. mdpi.comnih.gov In drug metabolism and pharmacokinetic (DMPK) studies, researchers need to accurately measure the concentrations of a drug and its metabolites in biological matrices like plasma or urine. nih.govgabriel-network.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique for this purpose. asm.orggabriel-network.org

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS. Because the SIL standard has nearly identical chemical and physical properties to the analyte (the unlabeled 2-Hydroxy Nevirapine), it behaves similarly during sample preparation, extraction, and chromatographic separation. mdpi.comnih.gov This co-elution allows it to compensate for variations in sample processing and instrument response, leading to highly accurate and precise quantification of the metabolite. mdpi.com

By enabling precise measurement, this compound facilitates critical research, including:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of Nevirapine by tracking the formation and elimination of its metabolites. nih.gov

Metabolic Phenotyping: Investigating how genetic variations in metabolic enzymes (e.g., CYP2B6 polymorphisms) affect the metabolic profile of Nevirapine. asm.org

Drug-Drug Interaction Studies: Assessing how co-administered drugs might alter the metabolic pathways of Nevirapine. hiv-druginteractions.org

Primary Oxidative Metabolites of Nevirapine and Associated Research Findings
MetabolitePrimary Forming Enzyme(s)Example Research Finding
2-HydroxynevirapineCYP3A4 asm.orgThe geometric mean plasma concentration was found to be 186 ng/mL in a study of HIV-infected patients with hepatic fibrosis. nih.gov
3-HydroxynevirapineCYP2B6 asm.orgThe metabolic index for this metabolite increased from a single dose to steady state, consistent with induction of CYP2B6. gabriel-network.org
8-HydroxynevirapineCYP3A4, CYP2D6, CYP2B6 asm.orgAssociations between CYP2B6 polymorphisms and metabolite ratios for 8-hydroxynevirapine have been demonstrated. asm.org
12-HydroxynevirapineCYP3A4, CYP2D6 asm.orgThis was the predominant metabolite found after both a single dose and at steady state in a comparative pharmacokinetic study. gabriel-network.org

Overview of Core Research Domains for Deuterated Metabolites

The use of deuterated metabolites like this compound is integral to several core domains of scientific research. The strategic replacement of hydrogen with deuterium, a non-radioactive heavy isotope, provides a powerful tool for investigation without altering the fundamental biological activity of the molecule. hwb.gov.in

Key research domains include:

Quantitative Bioanalysis: As discussed, the foremost application is their use as internal standards in mass spectrometry to ensure the accuracy and reproducibility of quantitative measurements of drugs and metabolites in biological fluids. wikipedia.orgmdpi.com

Metabolic Pathway Elucidation: Deuterium labeling serves as a tracer to map the metabolic fate of a drug. By administering a deuterated parent drug, researchers can more easily identify and structurally characterize novel metabolites using mass spectrometry, as they will carry the deuterium "tag". nih.govresearchgate.net

Mechanistic Toxicology: Deuteration can be used to probe the mechanisms of toxicity. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. isowater.com If a metabolic step that breaks this bond is responsible for creating a reactive or toxic metabolite, replacing the hydrogen with deuterium can slow down this specific reaction (a phenomenon known as the kinetic isotope effect). wikipedia.org Researchers use this principle to investigate whether a particular metabolic pathway contributes to adverse effects, as was done in studies using 12-d3-Nevirapine to explore the origins of Nevirapine-induced skin rash. researchgate.netresearchgate.net

Drug Discovery and Development: The kinetic isotope effect can be intentionally exploited to design new drugs. By deuterating a site on a molecule that is prone to rapid metabolism, it is sometimes possible to slow down its clearance from the body, potentially leading to improved pharmacokinetic properties. researchgate.netacs.org This strategy of "precision deuteration" is an active area of medicinal chemistry research. acs.org

Properties

CAS No.

1329834-05-0

Molecular Formula

C15H14N4O2

Molecular Weight

285.321

IUPAC Name

11-cyclopropyl-4-(trideuteriomethyl)-1,5-dihydrodipyrido[2,3-b:2/',3/'-f][1,4]diazepine-2,6-dione

InChI

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3

InChI Key

LFZSOJABLBVGRJ-FIBGUPNXSA-N

SMILES

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3

Synonyms

5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one;  11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-1H-dipyrido_x000B_[3,2-b:2’,3’-e] [1,4]diazepine-2,6-dione; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis Pathways for 2-Hydroxy Nevirapine (B1678648)

2-Hydroxy Nevirapine is a primary oxidative metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govoup.com Its chemical synthesis is a crucial prerequisite for obtaining its deuterated analogue and for conducting various in vitro studies.

One documented laboratory-scale synthesis of 2-Hydroxy Nevirapine involves the direct oxidation of Nevirapine. researchgate.netrsc.org A common method utilizes reagents like silver acetate (B1210297) and iodine, followed by basic hydrolysis to yield the 2-hydroxy metabolite. mdpi.com Another approach involves oxidation with model oxidants like potassium nitrosodisulfonate (Frémy's salt) or sodium periodate, which can generate the 2-hydroxy derivative, although this is often part of studies investigating further oxidation to reactive quinoid species. rsc.orgnih.govpharmgkb.org

Specific Approaches for Deuterium (B1214612) Incorporation (d3 Labeling)

The notation "d3" signifies the replacement of three hydrogen atoms with three deuterium atoms. Within the 2-Hydroxy Nevirapine molecule, the only position that can accommodate a d3 label is the methyl group located at the C-4 position of the pyridine (B92270) ring. Therefore, the synthesis of 2-Hydroxy Nevirapine-d3 focuses on introducing a trideuterated methyl group (CD3) at this position.

The most direct strategy for synthesizing this compound is to begin with a deuterated precursor. Building on the known synthesis of Nevirapine vcu.edu, the logical starting material would be a deuterated version of 2-chloro-3-amino-4-picoline (CAPIC), specifically 2-chloro-3-amino-4-(methyl-d3)-picoline.

The synthesis of this deuterated precursor itself would require starting with simple, commercially available deuterated building blocks. For instance, the 4-methyl group of the picoline could originate from a deuterated source like nitromethane-d3, methyl-d3 iodide, or acetic acid-d3, which would be incorporated during the construction of the pyridine ring.

An alternative approach involves building the Nevirapine-d3 scaffold first and then performing the hydroxylation. The synthesis of Nevirapine-d3 would follow the established pathway but would substitute the standard 4-picoline derivative with its deuterated counterpart. Once Nevirapine-d3 is synthesized and purified, it can be subjected to hydroxylation as described in section 2.1 to yield this compound.

Table 1: Proposed Precursors for this compound Synthesis

Precursor TypeCompound NameRole in Synthesis
Deuterated Starting Material 2-chloro-3-amino-4-(methyl-d3)-picolineProvides the deuterated methyl-picoline half of the final molecule.
Non-Deuterated Starting Material Methyl 2-cyclopropylamino nicotinate (B505614) (Me-CAN)Provides the other pyridine half of the final molecule. vcu.edu
Deuterated Intermediate Nevirapine-d3A stable, deuterated version of the parent drug that can be hydroxylated to the final product. medchemexpress.com

The reaction conditions for the synthesis would largely mirror those of the non-deuterated analogue, with careful control to ensure the integrity of the isotopic label.

Condensation and Cyclization: The coupling of deuterated CAPIC with Me-CAN would likely be performed using a strong, non-protic base such as sodium hydride (NaH) to prevent H-D exchange. vcu.edu The reaction is typically carried out in an anhydrous, high-boiling solvent like diglyme. The reaction mixture is heated to facilitate the intramolecular cyclization that forms the diazepine (B8756704) ring of Nevirapine-d3. vcu.edu

Hydroxylation: The conversion of Nevirapine-d3 to this compound would follow the established oxidation procedures. For example, reaction with silver acetate and iodine followed by hydrolysis. mdpi.com The conditions must be controlled to ensure selective oxidation at the C-2 position without affecting the deuterated methyl group.

Table 2: Proposed Reaction Conditions for Synthesis

StepReagents & CatalystsSolventTemperatureKey Considerations
Condensation Sodium Hydride (NaH)Diglyme (anhydrous)Room temp. to 80-85°CAnhydrous conditions are critical to prevent loss of deuterium label. Foaming may occur due to gas evolution. vcu.edu
Hydroxylation 1. Silver Acetate / Iodine2. Basic HydrolysisBiphasic system (e.g., ethyl acetate/water)Room TemperatureControl of stoichiometry is needed to avoid over-oxidation or side reactions. mdpi.comnih.gov

Purification of the final this compound product is essential to remove unreacted starting materials, non-deuterated impurities, and by-products from the synthesis. Standard techniques in organic chemistry are employed.

Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the primary methods for purification. oup.comvcu.eduevitachem.com Reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile) are effective for separating Nevirapine and its metabolites. oup.comresearchgate.net

Recrystallization: This technique is used to purify the final solid product. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize, leaving impurities in the solution. evitachem.com

Washing: The purified solid may be washed with solvents in which the product is insoluble, such as water, to remove any residual salts or highly polar impurities. vcu.edu

Reaction Conditions and Catalysis

Strategies for Isotopic Enrichment and Purity Assessment

After synthesis and purification, it is critical to verify the chemical purity, the degree of deuterium incorporation (isotopic enrichment), and the location of the label. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound to its non-deuterated (natural abundance) analogue, the percentage of molecules that have been successfully labeled can be calculated. rsc.orgnih.gov The high resolution allows for the separation of isotopic peaks and provides an accurate mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the position of the deuterium label. In the case of this compound, the signal corresponding to the C-4 methyl protons would be absent or significantly diminished in the ¹H NMR spectrum, confirming successful deuteration at that site. rsc.org

¹³C NMR (Carbon NMR): This can also confirm labeling, as the signal for the deuterated carbon (CD3) will show a characteristic triplet splitting pattern due to coupling with deuterium (which has a nuclear spin of 1).

²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, providing unambiguous confirmation of the label's presence and chemical environment.

Table 3: Analytical Techniques for Purity and Enrichment Assessment

TechniquePurposeInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Determine isotopic enrichment and confirm molecular formula.Percentage of d0, d1, d2, and d3 species; accurate mass of the molecule. rsc.orgnih.gov
Proton NMR (¹H NMR) Confirm label position and structural integrity.Absence of the 4-methyl proton signal; confirms overall chemical structure. rsc.org
Carbon NMR (¹³C NMR) Confirm label position.Splitting of the C-4 methyl carbon signal into a triplet. rsc.org
High-Performance Liquid Chromatography (HPLC) Assess chemical purity.Percentage purity of the compound relative to other chemical impurities. vcu.edu

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
2-Hydroxy Nevirapine 11-Cyclopropyl-5,11-dihydro-2-hydroxy-4-methyl-6H-dipyrido[3,2-b:2',3'-e] researchgate.netnih.govdiazepin-6-one nih.gov
This compound 11-Cyclopropyl-5,11-dihydro-2-hydroxy-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e] researchgate.netnih.govdiazepin-6-one
Nevirapine (NVP) 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e] researchgate.netnih.govdiazepin-6-one nih.gov
Nevirapine-d3 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e] researchgate.netnih.govdiazepin-6-one medchemexpress.com
CAPIC 2-chloro-3-amino-4-picoline vcu.edu
Me-CAN Methyl 2-cyclopropylamino nicotinate vcu.edu

Enzymatic Formation and Mechanistic Aspects of Nevirapine 2 Hydroxylation

Identification and Characterization of Cytochrome P450 Isoforms Involved in 2-Hydroxylation

The oxidative metabolism of nevirapine (B1678648) is primarily carried out by specific isoforms of the cytochrome P450 enzyme system located mainly in the liver. europa.euasm.org Research has focused on identifying which of the many CYP isoforms are responsible for each specific hydroxylation step.

Multiple in vitro studies have definitively identified the CYP3A subfamily, particularly CYP3A4, as the principal enzyme responsible for the formation of 2-hydroxy nevirapine. nih.govpharmgkb.orgnih.gov

Recombinant Enzyme Studies : Experiments using cDNA-expressed human CYP isoforms have shown that 2-hydroxy nevirapine is formed almost exclusively by enzymes in the CYP3A subfamily. acs.orgnih.gov

Chemical and Antibody Inhibition : In studies with human liver microsomes, the formation of 2-hydroxy nevirapine was significantly inhibited by ketoconazole (B1673606), a potent and specific inhibitor of CYP3A4. europa.eunih.gov Furthermore, antibodies raised against CYP3A4 also effectively blocked the production of this metabolite. nih.gov

Correlation Analysis : A strong correlation has been observed between the rate of 2-hydroxy nevirapine formation and the level of CYP3A4 activity in different human liver microsomal samples. nih.gov

While CYP3A4 is the major contributor, CYP3A5, another member of the CYP3A subfamily, also plays a role. asm.orgpharmgkb.org Since both enzymes share many substrates, their contributions can be difficult to separate, but together they form the primary pathway for 2-hydroxylation. asm.org

Primary Role of CYP3A4 and CYP3A5

In Vitro Enzymatic Reaction Systems for Metabolite Generation

To study the formation of 2-hydroxy nevirapine, scientists rely on various in vitro systems that replicate the metabolic environment of the liver.

Recombinant systems are crucial for pinpointing the exact role of individual enzymes. These systems involve expressing a single human CYP isoform, such as CYP3A4, in a host cell line (e.g., insect cells). acs.orgacs.org The expressed enzyme is then purified or used as a microsomal preparation from those cells. Incubating nevirapine with these individual enzymes allows researchers to confirm which ones can produce 2-hydroxy nevirapine without interference from other CYPs. acs.orgnih.gov These experiments have been fundamental in confirming CYP3A4's primary role. nih.gov

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from liver tissue. europa.euacs.org They serve as a highly relevant in vitro model because they contain the full complement of native CYP enzymes, including CYP3A4, at physiologically representative levels. europa.euacs.org Incubating nevirapine with HLMs provides a comprehensive view of its metabolism. drugbank.comeuropa.eu These models are used to determine kinetic parameters and to study the effects of inhibitors. europa.eunih.govnih.gov For example, studies with HLMs have shown that CYP3A4 inhibitors like ketoconazole and erythromycin (B1671065) significantly block the formation of 2-hydroxy nevirapine. europa.eu

The enzymatic reaction catalyzed by cytochrome P450 enzymes is a mono-oxygenation that requires specific cofactors. The primary requirement is the electron donor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). acs.orgnih.gov In vitro assays typically use an NADPH-regenerating system to ensure a continuous supply of this essential cofactor. acs.orgacs.org

The kinetics of 2-hydroxy nevirapine formation are often described using the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration. Key parameters include:

K_m_ (Michaelis constant): The substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for the substrate.

V_max_ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Kinetic studies on nevirapine metabolism have yielded varying results depending on the system used. In one study investigating the time-dependent inhibition of CYP3A4 by nevirapine using recombinant enzymes, the following inactivation parameters were determined:

K_I_ (Inactivation constant): 168 µM nih.gov

k_inact_ (Maximum rate of inactivation): 0.148 min⁻¹ nih.gov

Another study using human liver microsomes reported a K_I_ of 31 µM and a k_inact_ of 0.029 min⁻¹ for CYP3A4 inactivation. nih.govnih.gov These kinetic values are essential for understanding the metabolic profile of the drug and its potential for interactions.

Table 1: Kinetic Parameters for Nevirapine Metabolism by CYP3A4

Parameter Value (Recombinant CYP3A4) Value (Human Liver Microsomes) Reference
K_I_ 168 µM 31 µM nih.gov, nih.gov
k_inact_ 0.148 min⁻¹ 0.029 min⁻¹ nih.gov, nih.gov

Hepatic Microsomal Incubation Models

Biochemical Mechanisms of Regioselective Hydroxylation

The biotransformation of nevirapine in the liver is a highly regioselective process, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.aifda.gov This enzymatic system catalyzes the hydroxylation of nevirapine at several distinct positions on its chemical structure, leading to the formation of its primary oxidative metabolites. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isoforms responsible for each hydroxylation event. fda.govasm.org

The formation of 2-hydroxynevirapine is almost exclusively catalyzed by the CYP3A4 isoform. researchgate.netasm.orgpharmgkb.orgacs.org In contrast, the hydroxylation at the 3-position to form 3-hydroxynevirapine is primarily mediated by CYP2B6. researchgate.netpharmgkb.orgacs.orgnih.gov The generation of 8-hydroxynevirapine (B1142739) and 12-hydroxynevirapine (B42632) involves multiple enzymes, with CYP3A4 playing a significant role in the formation of both. nih.govpharmgkb.orgup.ac.za This enzymatic specificity ensures that the hydroxylation occurs at a precise location on the nevirapine molecule, a key factor in determining the subsequent metabolic fate and potential biological activity of the resulting metabolites.

Further metabolic processes can occur after initial hydroxylation. For instance, the oxidative activation of 2-hydroxynevirapine can lead to the transient formation of reactive electrophilic species, such as 2,3-nevirapine-quinone and a corresponding quinone-imine. researchgate.netnih.govmdpi.compharmgkb.org These reactive intermediates are significant as they can potentially interact with cellular macromolecules.

The principal CYP enzymes responsible for the formation of nevirapine's main hydroxylated metabolites are summarized below.

MetabolitePrimary Catalyzing Enzyme(s)
2-HydroxynevirapineCYP3A4 researchgate.netasm.orgpharmgkb.orgacs.org
3-HydroxynevirapineCYP2B6 researchgate.netpharmgkb.orgacs.orgnih.gov
8-HydroxynevirapineCYP3A4, CYP2B6, CYP2D6 nih.govup.ac.za
12-HydroxynevirapineCYP3A4 nih.govpharmgkb.orgup.ac.za

Isotopic Effects on Hydroxylation Rates and Pathways

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), at a site of metabolic attack can significantly alter the rate of drug metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond. acs.orgnih.gov Consequently, deuteration at a specific site of CYP-mediated oxidation typically slows the rate of that reaction. nih.govhumanjournals.com

While direct studies on 2-Hydroxy Nevirapine-d3 are not extensively available in the reviewed literature, research on nevirapine deuterated at the 12-position (12-d3-NVP) provides significant insight into the potential isotopic effects. Studies on 12-d3-NVP demonstrate a profound KIE on its metabolism. In human liver microsomes, the formation of 12-hydroxynevirapine from 12-d3-NVP was substantially reduced, with a measured KIE of 10.1. nih.govacs.orgnih.gov This indicates that the cleavage of the C-H bond at the 12-position is a rate-determining step in that specific metabolic pathway.

Kinetic Parameters for 12-Hydroxylation of Nevirapine (NVP) vs. 12-d3-NVP in Human Liver Microsomes
CompoundCatalytic Efficiency (Kcat/Km) (M-1min-1)Observed Kinetic Isotope Effect (DK)
Nevirapine (NVP)83.7 acs.org10.1 nih.govacs.org
12-d3-Nevirapine (12-d3-NVP)9.2 acs.org

Slowing metabolism at one position can lead to "metabolic switching," where the drug is shunted towards alternative metabolic pathways. nih.gov For instance, deuteration at the 12-position was found in one study to increase the formation of 2-hydroxy and glutathione (B108866) metabolites, suggesting a shift in metabolism towards other sites. acs.orgresearchgate.net However, another detailed kinetic study reported no significant change in the formation of 2-hydroxynevirapine or 3-hydroxynevirapine when metabolism at the 12-position was slowed by deuteration. acs.org This highlights the complexity of predicting the precise outcomes of metabolic switching.

Based on these principles, deuteration of nevirapine at the 2-position would be expected to decrease the rate of 2-hydroxylation catalyzed by CYP3A4 due to a primary KIE. This reduction in the formation of 2-hydroxynevirapine could, in turn, lead to metabolic switching, potentially increasing the flux through other metabolic routes, such as 3-hydroxylation (via CYP2B6) or 12-hydroxylation (via CYP3A4). The exact magnitude of the KIE and the extent of metabolic switching would require specific experimental investigation of 2-deuterated nevirapine.

Metabolism-Dependent Inactivation of CYP3A4 by NVP and 12-d3-NVP
CompoundIC50 Shift (Metabolism-Dependent)
Nevirapine (NVP)5.7-fold acs.org
12-d3-Nevirapine (12-d3-NVP)3.3-fold acs.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methodologies

Chromatographic techniques form the foundation for isolating 2-Hydroxy Nevirapine-d3 from complex sample matrices prior to detection and quantification. The development and optimization of these methods are paramount for achieving the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Nevirapine (B1678648) and its metabolites. Method development for this compound typically involves reversed-phase chromatography. For instance, a common approach utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. oup.comsphinxsai.com The pH of the mobile phase is a critical parameter, often adjusted to an acidic value (e.g., pH 3.5-4) to ensure the ionization state of the analytes is optimal for retention and peak shape. oup.comsphinxsai.com UV absorbance is a conventional detection method, with monitoring frequently performed at wavelengths around 254 nm or 283 nm. oup.comsphinxsai.com

Table 1: Example of HPLC Method Parameters for Nevirapine Metabolite Analysis

Parameter Condition Source
Column Reversed-phase Luna C18 (2), 250 mm x 4.6 mm, 5 µm oup.com
Mobile Phase 10% acetonitrile in 15 mM ammonium acetate buffer, pH 4 oup.com
Flow Rate 0.8 mL/min oup.com
Column Temperature 40 °C oup.com
Injection Volume 100 µL oup.com

| Detection | UV absorbance at 254 nm | oup.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and faster analysis times. These enhancements are achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. While specific UHPLC methods for this compound are less commonly published, optimization principles involve translating established HPLC methods to UHPLC systems. This includes adjusting the gradient, flow rate, and injection volume to suit the smaller column dimensions and particle sizes, thereby maximizing separation efficiency while minimizing run time.

The separation of positional isomers like 2-Hydroxy Nevirapine and 3-Hydroxy Nevirapine is a significant analytical challenge due to their similar physicochemical properties. mdpi.com The choice of stationary phase is crucial for achieving this separation.

Stationary Phase: While standard C18 columns are widely used, they may not always provide adequate resolution for closely related isomers. oup.com Phenyl-based stationary phases, such as Phenyl-Hexyl columns, can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes. welch-us.com For particularly challenging separations, including conformational enantiomers, chiral stationary phases like the (R,R)-Whelk-O1 have been employed, often requiring sub-ambient temperatures to resolve the interconverting enantiomers. mdpi.com

Mobile Phase Composition: The mobile phase composition is fine-tuned to maximize the separation factor between isomers. This involves optimizing the organic solvent (e.g., acetonitrile, methanol) concentration and the pH and concentration of the aqueous buffer. nih.govwalshmedicalmedia.com For instance, a gradient elution starting with a lower organic content and gradually increasing it can effectively resolve compounds with different polarities, such as the parent drug Nevirapine and its more polar hydroxylated metabolites. nih.gov

Optimizing retention times is key to developing a robust and efficient analytical method. In methods using this compound as an internal standard for the quantification of 2-Hydroxy Nevirapine, it is desirable for the two compounds to have very similar, but still resolvable, retention times. A slight shift in retention time is expected due to the deuterium (B1214612) labeling.

In one LC-MS/MS method, this compound eluted at 6.30 minutes, just before its non-deuterated analogue, 2-Hydroxy Nevirapine, which eluted at 6.41 minutes. mdpi.com The parent compound, Nevirapine, being less polar, had a longer retention time of 7.84 minutes under the same conditions. mdpi.com Optimization involves adjusting the mobile phase strength and gradient slope; a stronger mobile phase (higher organic content) will decrease retention times, while a weaker mobile phase will increase them. walshmedicalmedia.com

Table 2: Chromatographic Retention Times for Nevirapine and its Metabolites

Compound Retention Time (minutes) Source
This compound 6.30 mdpi.com
2-Hydroxy Nevirapine 6.41 mdpi.com
3-Hydroxy Nevirapine 6.92 mdpi.com

| Nevirapine | 7.84 | mdpi.com |

Stationary Phase Selection and Mobile Phase Composition for Isomer Separation

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of this compound due to its exceptional sensitivity and specificity, particularly when coupled with liquid chromatography.

LC-MS, and more specifically tandem mass spectrometry (LC-MS/MS), provides definitive identification and quantification of this compound. The compound is typically used as an internal standard (IS) in quantitative assays for its non-labeled counterpart. mdpi.com

The analysis involves monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). For this compound, the precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process ensures high specificity, as it is unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.

An established LC-MS/MS method provides the optimal mass transitions for both 2-Hydroxy Nevirapine and its deuterated standard. mdpi.com The slight mass difference introduced by the deuterium atoms allows the mass spectrometer to easily distinguish between the analyte and the internal standard.

Table 3: Mass Spectrometry Parameters for the Detection of 2-Hydroxy Nevirapine and its Deuterated Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Source
2-Hydroxy Nevirapine 283.3 241.1 mdpi.com

| This compound (IS) | 286.1 | 244.1 | mdpi.com |


Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of this compound in complex biological matrices. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it ideal for analyzing trace levels of the compound. In analytical methods, this compound typically serves as an internal standard for the quantification of its non-labeled analogue, 2-Hydroxy Nevirapine. nih.govmdpi.com A well-developed LC-MS/MS method can separate 2-Hydroxy Nevirapine from its related compounds, such as 3-Hydroxy Nevirapine and the parent drug Nevirapine, ensuring no interference during quantification. nih.govmdpi.com

The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS/MS analysis. For polar molecules like 2-Hydroxy Nevirapine and its deuterated form, Electrospray Ionization (ESI) is a commonly and effectively utilized technique. eur.nlnih.gov ESI is a soft ionization method that generates protonated molecules, such as [M+H]+, with minimal fragmentation in the source, which is ideal for quantitative analysis. nih.gov It is well-suited for a wide range of polar and high-molecular-weight compounds. eur.nl

While ESI is prevalent, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative. Research has suggested that for the simultaneous analysis of Nevirapine and its hydroxylated metabolites, APCI could be a better choice, potentially offering advantages in ionization efficiency for the specific suite of compounds. researchgate.net

Multiple Reaction Monitoring (MRM) is the key to the high selectivity and sensitivity of quantification by tandem mass spectrometry. researchgate.net This process involves the selection of a specific precursor ion in the first quadrupole, its fragmentation via collision-induced dissociation (CID), and the monitoring of a specific product ion in the third quadrupole. eur.nl For this compound, the precursor ion corresponds to the protonated molecule [M+H]+. The optimization process involves infusing a standard solution of the analyte to determine the most stable and abundant precursor-to-product ion transition, which provides the best signal-to-noise ratio for quantification. researchgate.net

In a validated method for the quantification of Nevirapine metabolites, this compound was used as an internal standard. nih.govmdpi.comresearchgate.net The optimal MRM transitions are determined by systematically adjusting parameters like collision energy (CE) and declustering potential (DP) to maximize the intensity of the desired product ion. researchgate.net

Below is a table detailing the optimized MRM parameters for 2-Hydroxy Nevirapine and its deuterated internal standard as identified in research. mdpi.com

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
2-Hydroxy Nevirapine283.1Not SpecifiedPositive ESI
This compound286.1 (inferred)Not SpecifiedPositive ESI

The fragmentation pattern generated during collision-induced dissociation (CID) serves as a molecular fingerprint, enabling structural confirmation. nih.gov When the selected precursor ion of this compound is fragmented, it breaks apart in a predictable manner. The resulting product ions are characteristic of the molecule's structure. For its non-deuterated counterpart, 2-Hydroxy Nevirapine (precursor m/z 283.119), a significant product ion is observed at m/z 161.071. nih.gov The fragmentation pattern helps to confirm the identity of the analyte by matching the observed fragments to those expected from its known chemical structure, distinguishing it from isomers like 3-Hydroxy Nevirapine which would produce a different fragmentation pattern. mdpi.com The presence of the deuterium label on the methyl group would result in a predictable mass shift in fragments containing this group, further confirming the identity of the labeled standard.

Optimization of Multiple Reaction Monitoring (MRM) Transitions

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte with a high degree of confidence. Instruments like the Orbitrap can provide this level of detail. nih.gov For 2-Hydroxy Nevirapine (C₁₅H₁₄N₄O₂), the computed exact mass is 282.11167570 Da. nih.gov The deuterated analogue, this compound, has a molecular formula of C₁₅H₁₁D₃N₄O₂ and a calculated molecular weight of 285.32 g/mol . lgcstandards.com HRMS can measure the mass-to-charge ratio of the precursor ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of its elemental formula and distinguishing it from other molecules with the same nominal mass.

Spectroscopic Characterization Methods for Structural Elucidation

Beyond mass spectrometry, spectroscopic methods are indispensable for the complete structural elucidation of chemical compounds, including isotopically labeled standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR would be used to identify the location and environment of hydrogen atoms in the molecule. For this compound, the signal corresponding to the methyl protons would be absent from the ¹H spectrum, confirming the successful deuteration at this position.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atom attached to the deuterium atoms (the -CD₃ group) would exhibit a different signal (typically a multiplet with a lower intensity) compared to the corresponding -CH₃ group in the unlabeled compound due to C-D coupling.

²H NMR: Deuterium NMR is used specifically to observe the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methyl group, directly confirming the presence and location of the deuterium label.

While specific NMR spectral data for this compound is not widely published, the application of these NMR techniques is a standard and definitive method for the structural characterization of such labeled compounds in a research and manufacturing setting.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique molecular fingerprint based on the absorption of infrared radiation by its specific chemical bonds, which vibrate at characteristic frequencies. For a complex molecule like 2-Hydroxy Nevirapine, IR spectroscopy can confirm the presence of key functional groups. nih.gov

While specific IR data for the deuterated variant, this compound, is not extensively published, the analysis of the parent compound, 2-Hydroxy Nevirapine, provides a close reference. The spectra would be dominated by vibrations corresponding to its core structure, including the dipyridodiazepinone system. nih.gov Key expected vibrational bands would include:

O-H stretching: A broad band indicating the hydroxyl group.

N-H stretching: Associated with the amine groups in the diazepine (B8756704) ring.

C=O stretching: A strong absorption from the amide carbonyl group.

C=C and C=N stretching: Multiple bands corresponding to the aromatic pyridine (B92270) rings.

C-H stretching: From the cyclopropyl (B3062369) and methyl groups.

The introduction of deuterium atoms in the d3 variant would cause a shift in the vibrational frequencies of the associated C-D bonds compared to C-H bonds, a feature that can be distinguished in a high-resolution spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. mdpi.comazooptics.com A chromophore is a part of a molecule responsible for its color, containing π electrons that can be excited from a ground state to a higher energy state. ijprajournal.com

The extended aromatic system of the dipyridodiazepinone core in 2-Hydroxy Nevirapine acts as a significant chromophore. nih.gov This allows for its detection and quantification using UV-Vis-based methods, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV). researchgate.net In studies analyzing Nevirapine and its metabolites, UV detection is commonly set at wavelengths where the chromophore exhibits maximum absorbance (λmax), such as 260 nm or 282 nm, to ensure high sensitivity. nih.govsaudijournals.com The spectrum reveals the electronic transitions within the molecule, typically π-π* and n-π* transitions, which are characteristic of its conjugated ring system. ijprajournal.com The intensity of the absorption is directly proportional to the concentration of the compound, a principle that forms the basis for its quantification in research applications. azooptics.com

Validation of Analytical Methodologies for Research Applications

For this compound to serve effectively as an internal standard in research, the analytical methods used to quantify its non-deuterated analog must be rigorously validated. Validation ensures that the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, limits of detection and quantification, precision, accuracy, and recovery.

Assessment of Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. A calibration curve is generated by analyzing samples with known concentrations of the analyte. For a method to be considered linear, the correlation coefficient (R²) of the calibration curve should ideally be close to 1.

In the context of quantifying 2-Hydroxy Nevirapine (with this compound as an internal standard), methods have demonstrated excellent linearity. For instance, an LC-MS/MS method for analyzing Nevirapine metabolites in hair showed a correlation coefficient (R²) of more than 0.99. nih.gov Similarly, HPLC-UV methods have proven linear with R² values of 0.995 or higher. nih.govresearchgate.net

ParameterFindingReference(s)
Correlation Coefficient (R²) > 0.99 nih.gov
Correlation Coefficient (R²) 0.995 nih.gov
Linear Range (Nevirapine) 75-225 µg/ml researchgate.net
Linear Range (Metabolites) 10-2500 ng/g nih.gov

This interactive table presents data on the linearity of analytical methods for Nevirapine and its metabolites.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. tbzmed.ac.ir These parameters define the sensitivity of an analytical method.

For the analysis of 2-Hydroxy Nevirapine, highly sensitive methods like LC-MS/MS have been developed. One such study determined the LOD and LOQ for 2-Hydroxy Nevirapine in hair to be 2 pg/mg and 6 pg/mg, respectively. nih.gov Another spectrofluorimetric method for Nevirapine reported even lower limits, with an LOD of 1.97 x 10⁻³ µg/mL and an LOQ of 5.48 x 10⁻³ µg/mL, indicating exceptional sensitivity. scirp.org

AnalyteMatrixMethodLODLOQReference(s)
2-OH Nevirapine HairLC-MS/MS2 pg/mg6 pg/mg nih.gov
Nevirapine Pharmaceutical FormSpectrofluorimetry1.97 x 10⁻³ µg/mL5.48 x 10⁻³ µg/mL scirp.org
Multiple Antiretrovirals MeconiumLC-MS/MS1-500 ng/g10-500 ng/g nih.gov

This interactive table summarizes the reported LOD and LOQ values for Nevirapine and its metabolites using different analytical techniques.

Evaluation of Precision, Accuracy, and Recovery in Research Matrices

Precision, accuracy, and recovery are critical for ensuring the reliability of quantitative data.

Precision measures the closeness of repeated measurements and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Accuracy refers to the closeness of a measured value to the true value and is often expressed as a percentage of the nominal value.

Recovery is the efficiency of the extraction process, indicating how much of the analyte is successfully recovered from the research matrix (e.g., plasma, hair) during sample preparation.

Validation studies for methods quantifying Nevirapine and its metabolites consistently report high performance in these areas. For an LC-MS/MS method, intra-day and inter-day precision (CVs) were less than 15%, with recovery in the range of 85–115%, demonstrating both high precision and excellent extraction efficiency. nih.govresearchgate.net Other HPLC methods have shown accuracy ranging from -9.70% to +12.0% and recovery between 98.8% and 114%. nih.gov

ParameterFindingMatrixReference(s)
Precision (CV) < 15%Hair nih.govresearchgate.net
Accuracy -9.70% to +12.0%Plasma nih.gov
Recovery 85% - 115%Hair nih.govresearchgate.net
Recovery 98.8% - 114%Plasma nih.gov
Recovery (Nevirapine) 99.0% - 99.9%Plasma researchgate.net

This interactive table displays key validation data for analytical methods used in the study of Nevirapine and its metabolites.

Applications in Mechanistic and Quantitative Analytical Research

Role as a Stable Isotope-Labeled Internal Standard in Bioanalytical Assays

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. 2-Hydroxy Nevirapine-d3, as the deuterium-labeled counterpart of 2-Hydroxy Nevirapine (B1678648), serves as an ideal internal standard for the accurate quantification of its unlabeled analyte in complex biological matrices.

Calibration Curve Construction and Data Normalization

In quantitative bioanalytical assays, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. This is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. The use of this compound ensures that any variability during sample processing and analysis affects both the analyte and the internal standard similarly, leading to a more accurate and precise calibration curve. This process of data normalization corrects for potential inconsistencies, thereby enhancing the reliability of the quantitative results.

Minimization of Matrix Effects and Analytical Variability in Research Samples

Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because this compound is chemically identical and chromatographically co-elutes with the unlabeled 2-Hydroxy Nevirapine, it experiences the same matrix effects. medchemexpress.com By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively canceled out, leading to a significant reduction in analytical variability and a marked improvement in the accuracy and precision of the assay.

Elucidation of Metabolic Reaction Mechanisms through Isotope Effects

The introduction of deuterium (B1214612) atoms into a molecule can subtly alter its chemical properties, a phenomenon that can be exploited to investigate the mechanisms of metabolic reactions.

Kinetic Isotope Effect Studies for C-H Bond Activation

The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in the metabolic transformation of many drugs. When a hydrogen atom is replaced by a deuterium atom at the site of metabolism, the C-D bond, being stronger than the C-H bond, is broken more slowly. This difference in reaction rates is known as the kinetic isotope effect (KIE). By comparing the rate of metabolism of nevirapine to its deuterated analogs, researchers can determine if C-H bond activation is a rate-determining step in the formation of 2-Hydroxy Nevirapine. A significant KIE provides strong evidence for the specific enzymatic mechanism involved.

Tracing of Metabolic Pathways

Stable isotope labeling is a powerful tool for tracing the metabolic fate of a drug. By administering a mixture of labeled and unlabeled nevirapine, or by using this compound as a tracer in in vitro systems, researchers can follow the formation and subsequent biotransformation of this specific metabolite. The distinct mass of the deuterated compound allows for its unambiguous detection and differentiation from endogenous molecules and other drug-related material by mass spectrometry, providing clear insights into the metabolic pathways of nevirapine.

Contribution to Metabolite Identification and Structural Elucidation Workflows in Discovery Research

In the realm of drug discovery and development, the identification and structural elucidation of metabolites are critical for assessing the safety and efficacy of a new chemical entity. Stable isotope-labeled compounds like this compound are powerful tools in these workflows.

While direct studies detailing the use of this compound for elucidating the further metabolism of 2-Hydroxy Nevirapine are not extensively published, the principles are well-established through research on other deuterated analogs of Nevirapine. For instance, studies involving 12-d3-Nevirapine have been instrumental in investigating "metabolic switching." acs.org In these studies, deuteration at a specific site slows down metabolism at that position, potentially redirecting the metabolic pathway towards other sites. acs.org A similar approach could be employed with this compound to study its own metabolic fate. By comparing the metabolite profile of 2-Hydroxy Nevirapine with that of this compound, researchers could identify any subsequent metabolic transformations, such as further oxidation or conjugation, that the 2-hydroxy metabolite undergoes.

The known mass shift of +3 Da in this compound compared to its unlabeled counterpart is a key feature for metabolite identification using LC-MS/MS. In a typical workflow, a biological sample from a system exposed to a 1:1 mixture of the labeled and unlabeled compound would be analyzed. The mass spectrometer would be programmed to look for pairs of peaks with a mass difference corresponding to the number of deuterium atoms. This "isotope pattern" provides a clear signature for metabolites derived from the administered compound, helping to distinguish them from endogenous molecules in the complex biological matrix.

Furthermore, the deuterium label aids in the structural elucidation of metabolites through the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS). The fragmentation of a molecule in the mass spectrometer provides a "fingerprint" that is characteristic of its structure. When a deuterated metabolite is fragmented, the deuterium atoms will be retained on certain fragments, resulting in a predictable mass shift for those fragments. By comparing the MS/MS spectrum of the unlabeled metabolite with that of its deuterated version, researchers can pinpoint the location of the metabolic modification. For example, if a fragment ion containing the d3-labeled portion of this compound shows the expected mass shift, it confirms that this part of the molecule is intact. Conversely, a fragment without the mass shift would indicate that the deuterium-labeled group has been cleaved off. This information is invaluable for piecing together the complete structure of an unknown metabolite.

Computational and Theoretical Investigations of 2 Hydroxylation

Molecular Docking and Dynamics Simulations of Nevirapine (B1678648) and its Metabolites with Cytochrome P450 Enzymes

Molecular docking and dynamics simulations are instrumental in elucidating the binding orientation of nevirapine and its metabolites within the active sites of CYP enzymes, which is a prerequisite for metabolism. mdpi.commdpi.com These computational techniques help to predict which enzymes are responsible for specific metabolic reactions and how structural modifications, such as isotopic substitution, might alter these interactions.

In vitro studies have identified that the formation of 2-hydroxynevirapine is primarily catalyzed by the CYP3A subfamily of enzymes, particularly CYP3A4. nih.govresearchgate.netscielo.brpharmgkb.org This is supported by experiments where ketoconazole (B1673606), a CYP3A inhibitor, significantly decreased the production of 2-hydroxynevirapine. acs.org Molecular docking studies can simulate the interaction between nevirapine and the CYP3A4 active site, providing insights into the binding pose that favors hydroxylation at the 2-position. The orientation of the substrate within the enzyme's active site is a key determinant of the regioselectivity of the hydroxylation reaction.

The impact of isotopic substitution on metabolism can also be explored using these methods. For instance, studies on 12-d3-nevirapine, a deuterated analog of nevirapine, have shown a metabolic shift. While deuteration at the 12-position significantly reduces the formation of 12-hydroxynevirapine (B42632), it can lead to an increased formation of other metabolites, including the 2-hydroxy and glutathione (B108866) conjugates. researchgate.net This phenomenon, known as "metabolic switching," suggests that when one metabolic pathway is slowed, alternative pathways may become more prominent. acs.orgnih.gov Molecular dynamics simulations can help to rationalize these findings by examining how the altered vibrational properties of the deuterated molecule might affect its residence time and orientation within the active sites of different CYP enzymes, potentially favoring presentation of the 2-position for oxidation by CYP3A4.

Recent research has highlighted the dynamic nature of CYP enzymes and their interaction with the lipid bilayer of the endoplasmic reticulum. nih.gov Multiscale molecular dynamics simulations, combining coarse-grained and all-atom approaches, reveal that the enzyme's conformation and its interaction with the membrane can influence ligand access to the active site. nih.gov Such simulations for nevirapine and its deuterated analogs could provide a more realistic model of their interaction with CYP3A4 in a native-like environment, further refining our understanding of the factors governing 2-hydroxylation.

Quantum Chemical Calculations of Hydroxylation Reaction Energetics and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for investigating the electronic details of chemical reactions, including the hydroxylation of nevirapine by cytochrome P450 enzymes. nih.gov These methods can be used to calculate the energies of reactants, products, and transition states, thereby providing a detailed picture of the reaction mechanism and its energetic feasibility.

The hydroxylation of aromatic compounds by CYP enzymes is believed to proceed via a highly reactive iron-oxo species within the enzyme, often referred to as Compound I. This species abstracts a hydrogen atom from the substrate, followed by a radical recombination step to form the hydroxylated product. Quantum chemical calculations can model this process for the 2-position of nevirapine. By calculating the activation energy for hydrogen abstraction from the 2-position, researchers can assess the likelihood of this reaction occurring compared to hydroxylation at other sites.

Furthermore, these calculations are crucial for understanding the kinetic isotope effect (KIE), which is observed when an atom in the substrate is replaced by one of its heavier isotopes, such as deuterium (B1214612) for hydrogen. acs.org A significant KIE, as observed in the reduced formation of 12-hydroxynevirapine from 12-d3-nevirapine, indicates that the breaking of the C-H bond is a rate-determining step in the reaction. nih.govacs.orgresearchgate.net While direct computational studies on the KIE of 2-hydroxylation of a specifically deuterated nevirapine are not widely available, the principles can be applied. Quantum chemical calculations can predict the vibrational frequencies of the C-H and C-D bonds, which are fundamental to the zero-point energy differences that give rise to the KIE.

A study on the N-hydroxylation of primary aromatic amines by CYP1A2 using dispersion-corrected DFT calculations explored the energy profiles of different mechanistic pathways. nih.gov A similar approach could be applied to the 2-hydroxylation of nevirapine to elucidate the precise electronic mechanism and the nature of the transition state involved in the reaction catalyzed by CYP3A4.

In Silico Prediction of Regioselectivity and Isotopic Effects

In silico models for predicting the sites of metabolism (SoM) on a drug molecule are valuable tools in drug discovery and development. acs.org These models often use quantitative structure-activity relationship (QSAR) approaches or machine learning algorithms trained on large datasets of known metabolic reactions. acs.org For nevirapine, such models can predict the relative likelihood of hydroxylation at its different positions (2, 3, 8, and 12). The formation of 2-hydroxynevirapine is consistently identified as a significant metabolic pathway. researchgate.netpharmgkb.orgunl.pt

The regioselectivity of nevirapine metabolism is determined by the interplay between the accessibility of each position to the reactive center of the CYP enzyme and the inherent reactivity of the C-H bond at that position. In silico SoM prediction tools integrate various molecular descriptors, such as steric accessibility, electronic properties, and bond dissociation energies, to make these predictions. The predominance of CYP3A4 in catalyzing 2-hydroxylation suggests a favorable binding orientation and electronic environment for this reaction to occur within this specific enzyme. nih.govscielo.brpharmgkb.org

Isotopic effects, as demonstrated by the use of deuterated nevirapine, provide a powerful experimental approach to probe metabolic pathways. The significant reduction in the formation of 12-hydroxynevirapine from 12-d3-nevirapine is a classic example of a primary kinetic isotope effect. nih.govacs.orgresearchgate.net Interestingly, this deuteration did not lead to a significant change in the formation of 2- or 3-hydroxynevirapine in some experimental setups, suggesting that metabolic switching is not always a straightforward consequence. acs.org However, another study reported a metabolic shift with 12-d3-NVP that increased the formation of the 2-hydroxy metabolite. researchgate.net These seemingly contradictory findings highlight the complexity of drug metabolism and the need for sophisticated computational models that can account for such nuances. In silico models that can accurately predict not only the sites of metabolism but also the quantitative impact of isotopic substitution would be of great value.

Table 1: Effect of 12-d3 Deuteration on Nevirapine Metabolite Formation in Recombinant CYP3A4

CompoundMetaboliteRelative UV Peak Area Ratio (Metabolite/Internal Standard)Fold Change (12-d3-NVP vs. NVP)
Nevirapine (NVP)2-Hydroxynevirapine0.25~2.4x increase
12-d3-Nevirapine (12-d3-NVP)2-Hydroxynevirapine0.60
Nevirapine (NVP)12-Hydroxynevirapine1.25~6.25x decrease
12-d3-Nevirapine (12-d3-NVP)12-Hydroxynevirapine0.20

Data adapted from quantitation of major metabolites formed in recombinant CYP3A4 glutathione-trapping reactions. researchgate.net

Structure-Activity Relationship (SAR) Analysis of Nevirapine and its Metabolites for Metabolic Susceptibility

Structure-activity relationship (SAR) analysis aims to correlate the chemical structure of a molecule with its biological activity. In the context of drug metabolism, SAR studies can help understand how different structural features of a drug molecule influence its susceptibility to metabolic enzymes like cytochrome P450s. For nevirapine, SAR studies can provide insights into why certain positions are more prone to hydroxylation than others.

The chemical environment of the 2-position in the nevirapine scaffold, being part of a pyridine (B92270) ring system, dictates its electronic properties and susceptibility to oxidative attack. SAR studies on nevirapine analogs can reveal how modifications to other parts of the molecule affect the metabolism at the 2-position. For example, altering the cyclopropyl (B3062369) group or the methyl group could induce conformational changes that either favor or hinder the binding orientation required for 2-hydroxylation by CYP3A4.

The use of deuterated analogs, such as 12-d3-nevirapine, is a specific SAR strategy to probe metabolic susceptibility. The replacement of hydrogen with deuterium creates a stronger C-D bond, which is harder for the CYP enzyme to break, thus reducing the rate of metabolism at that position. acs.orgjuniperpublishers.com The observed metabolic shift towards increased 2-hydroxylation in some studies with 12-d3-nevirapine suggests a complex interplay in metabolic susceptibility. researchgate.net When the primary site of metabolism is blocked or slowed, the enzyme may then act on a secondary, less favored site. This highlights that metabolic susceptibility is not an intrinsic property of a single position on the molecule but is influenced by the entire molecular structure and its dynamic interactions with the metabolizing enzyme.

Furthermore, SAR studies also extend to the metabolites themselves. The 2-hydroxynevirapine metabolite can undergo further metabolic reactions. Its own structure will determine its susceptibility to subsequent Phase II conjugation reactions, such as glucuronidation, which are important for its elimination from the body. pharmgkb.org

Table 2: Inhibition of HIV Reverse Transcriptase by Nevirapine and its Analogs

CompoundIC50 (µM) against HIV-RT
Nevirapine (NVP)0.540
12-d3-Nevirapine (12-d3-NVP)0.910
2-Nitro-NVP0.721
3-Bromo-NVP2.78
12-Hydroxynevirapine (12OH-NVP)26.5

Data represents the concentration of the compound required to inhibit 50% of the HIV reverse transcriptase activity. acs.org

Q & A

Q. What validated analytical methods are recommended for quantifying 2-Hydroxy Nevirapine-d3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., nevirapine-d3) is the gold standard. Key parameters include:

  • Chromatographic separation : Use reverse-phase C18 columns with ammonium acetate buffer and methanol gradients for optimal resolution .
  • Mass detection : Monitor transitions specific to this compound (e.g., m/z 273 → 190) and account for isotopic interference.
  • Validation criteria : Follow FDA/ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How should researchers handle isotopic purity verification for this compound in metabolic studies?

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., C-3) via 2^2H-NMR or 1^1H-NMR with comparison to non-deuterated analogs.
  • High-Resolution Mass Spectrometry (HRMS) : Validate isotopic enrichment (>99%) by analyzing mass accuracy and isotopic distribution patterns .

Q. What are the critical storage conditions to ensure stability of this compound?

Store lyophilized standards at -80°C in amber vials to prevent photodegradation. For solutions, use inert solvents (e.g., DMSO) and avoid freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) should confirm integrity over ≥6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthetic preparation of this compound?

  • Mechanistic analysis : Investigate reaction intermediates via in situ FTIR or LC-MS to identify deuteration bottlenecks (e.g., incomplete proton exchange).
  • Optimization : Adjust catalyst loading (e.g., palladium-based catalysts) or solvent polarity to enhance isotopic exchange rates .
  • Cross-validation : Compare synthetic batches using orthogonal methods (e.g., isotope ratio mass spectrometry) to isolate process-related variability .

Q. What experimental designs are optimal for studying the tautomeric equilibrium of this compound under physiological conditions?

  • Computational modeling : Use density functional theory (DFT) to predict keto-enol tautomer ratios in aqueous buffers (pH 7.4) .
  • Spectroscopic validation : Employ UV-Vis and 13^{13}C-NMR to detect tautomeric shifts. For example, enol dominance is indicated by a λmax ~270 nm in neutral media .
  • Biological relevance : Correlate tautomer stability with metabolic enzyme binding (e.g., cytochrome P450 isoforms) using molecular docking simulations .

Q. How should contradictory data on this compound’s metabolic clearance be addressed in pharmacokinetic models?

  • Source analysis : Audit experimental variables (e.g., species-specific CYP450 expression, dosing regimens) .
  • Data harmonization : Apply mixed-effects modeling to reconcile intersubject variability. For example, use NONMEM or Monolix to quantify covariates (e.g., hepatic blood flow) .
  • Example workflow:
ParameterHuman (Mean ± SD)Rodent (Mean ± SD)Adjustment Factor
CLhep12 ± 3 L/h0.8 ± 0.2 L/h15× scaling

Q. What strategies ensure reproducibility of this compound’s pharmacokinetic data across laboratories?

  • Standardized protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices, including metadata templates for LC-MS parameters and animal models .
  • Inter-lab validation : Share reference samples via repositories (e.g., Chemotion) and conduct round-robin trials to quantify inter-lab variability .

Methodological Guidelines

  • Data reporting : Include raw chromatograms, NMR spectra, and computational input files in supplementary materials to enable replication .
  • Ethical compliance : For human studies, document participant selection criteria and informed consent procedures per IRB protocols .
  • Resource utilization : Prioritize open-access tools (e.g., nmrXiv for spectral data) to enhance collaborative research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.